3-(4-chlorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c1-13-4-2-3-5-14(13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRVTMGUGSZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The specific substitutions at the 2 and 4 positions contribute to its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For example, compounds structurally related to our target compound have shown significant antiproliferative effects against various cancer cell lines:
- Compound 12e , a related thieno[3,2-d]pyrimidine derivative, exhibited IC50 values of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells, indicating strong antitumor activity .
- Another study reported moderate inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) by thieno[3,2-d]pyrimidinones, which could suggest a mechanism through which these compounds exert their anticancer effects .
The mechanisms underlying the biological activity of thieno[3,2-d]pyrimidines often involve:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression. For instance, some compounds have been identified as inhibitors of phosphodiesterase (PDE) enzymes .
- Induction of Apoptosis : Thieno[3,2-d]pyrimidine derivatives can induce apoptotic pathways in cancer cells. For example, compound 12e was shown to significantly affect lymphoma cell morphology and induce apoptosis in a concentration-dependent manner .
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at specific phases, further contributing to their antitumor efficacy.
Data Tables
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Apoptosis induction |
| 12e | WSU-DLCL-2 | 0.95 | Apoptosis induction |
| 3b | 17β-HSD2 | 1 μM | Enzyme inhibition |
| 3d | 17β-HSD2 | 1 μM | Enzyme inhibition |
Case Study 1: Antiproliferative Effects
A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their antiproliferative effects on various cancer cell lines including HL-60 (leukemia), HCT116 (colon cancer), HepG2 (liver cancer), and Skov3 (ovarian cancer). The results indicated that specific substitutions enhance activity against these cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Studies have emphasized the importance of specific structural modifications in enhancing biological activity. For instance, the presence of a chlorophenyl group at position 3 and a methylsulfanyl group at position 2 were found to be beneficial for increasing potency against certain cancer types .
Comparison with Similar Compounds
Substituent Positional Isomerism
- 3-(4-Chlorophenyl)-2-[(4-Methylphenyl)Methylsulfanyl]-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One (MFCD03224747): Differs in the methyl group position (4-methyl vs. 2-methyl on the benzyl group). Incorporates a cyclopenta ring instead of a tetrahydrothieno system, which could alter solubility and ring strain .
Thieno[3,2-d]Pyrimidin-4-One Derivatives with Halogen Variations
- 2-{[(4-Fluorophenyl)Methyl]Sulfanyl}-3-(3-Methoxyphenyl)-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-One (CAS 877655-13-5): Replaces chlorine with fluorine (electron-withdrawing) and adds a 3-methoxyphenyl group (electron-donating). Fluorine enhances metabolic stability, while methoxy improves solubility (logP reduced by ~0.5 compared to chlorine) . Reported melting point: Not available, but analogs with methoxy groups (e.g., 80–84°C in ) suggest lower melting points than chlorinated derivatives .
Cyclopenta[d]Pyrimidin-4-One Derivatives
- The 4-chlorobenzyl group vs. 2-methylbenzyl in the target compound: Chlorine’s electronegativity could strengthen hydrogen bonding, whereas methyl offers steric effects .
Analogs with Complex Substituents
- 3-(4-Chlorophenyl)-2-{[2-(4-Methylphenyl)-2-Oxoethyl]Sulfanyl}-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]Pyrimidin-4(3H)-One (CAS 445220-56-4): Features a ketoethylsulfanyl linker and fused benzothieno ring. Safety No classified hazards reported, though full toxicological profiles are unavailable .
Key Comparative Data Table
Research Findings and Implications
Q & A
Q. What are the key considerations for optimizing the synthesis of this thieno[3,2-d]pyrimidin-4-one derivative?
The synthesis involves multi-step organic reactions, including cyclization to form the thienopyrimidine core and subsequent substitutions. Key factors include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal reactivity .
- Temperature control : Reactions often require reflux or room temperature, depending on precursor stability .
- Inert atmosphere : Use of nitrogen/argon to prevent oxidation or side reactions . Stepwise purification (e.g., column chromatography) is critical to isolate intermediates and ensure >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) . Purity is assessed via HPLC with UV detection (≥98% purity threshold for biological assays) .
Q. What in vitro models are suitable for initial biological activity screening?
Prioritize assays aligned with the compound’s structural motifs:
- Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) due to the pyrimidine core’s ATP-mimetic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
SAR strategies include:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate target binding .
- Sulfanyl linker optimization : Test alkyl vs. aryl sulfanyl groups to enhance metabolic stability .
- Core modifications : Introduce saturation in the thieno ring (e.g., dihydro derivatives) to reduce planarity and improve solubility . Validate changes via IC₅₀ comparisons in dose-response assays .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Contradictions may arise from:
- Solubility limitations : Use dynamic light scattering (DLS) to assess aggregation in assay buffers .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Metabolic instability : Conduct microsomal stability assays (human/rat liver microsomes) to evaluate CYP-mediated degradation .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- RNA-seq/proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .
Q. How can stability under physiological conditions be systematically evaluated?
Stability studies should cover:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stress : Accelerated stability testing at 40°C/75% RH for 4 weeks .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Q. What strategies are effective for isolating and characterizing enantiomers (if applicable)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
